Tris((2-pyridinium)methyl)amine

Bioinorganic Chemistry Catalysis Nitrite Reduction

Researchers requiring reproducible coordination chemistry must avoid generic 'tripodal pyridyl ligands' that introduce uncontrolled experimental variance. Tris((2-pyridinium)methyl)amine (TPMA) is the structurally defined tetradentate ligand that enforces trigonal-bipyramidal N4 geometry for Cu, Fe, and Mn complexes. • Exclusive Cu(I/II) redox potential at 0.23 V vs. RHE - 290 mV lower than TEPA analog, reducing catalytic overpotential. • Solvent-tunable monomer-dimer equilibrium enables faster heterogeneous electron transfer. • Quantifiable catalytic selectivity in nitrite reduction and oxygen reduction. Procure the exact ligand identity to ensure reproducible results.

Molecular Formula C18H21Cl3N4O12
Molecular Weight 591.7 g/mol
CAS No. 117689-07-3
Cat. No. B040325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris((2-pyridinium)methyl)amine
CAS117689-07-3
Synonymstris((2-pyridinium)methyl)amine
tris((2-pyridinium)methyl)amine perchlorate
Molecular FormulaC18H21Cl3N4O12
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)CN(CC2=CC=CC=[NH+]2)CC3=CC=CC=[NH+]3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5)
InChIKeyZZDOWDOZOOGZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPMA Procurement Profile


Tris((2-pyridinium)methyl)amine (TPMA), CAS 117689-07-3, is a tetradentate tripodal ligand belonging to the polypyridylmethylamine class, characterized by a central tertiary amine nitrogen linked to three 2-pyridylmethyl arms. The compound is indexed in authoritative chemical databases as a pyridinium perchlorate salt [1][2]. Its primary scientific utility arises from its ability to enforce a trigonal-bipyramidal or tetrahedral N4 coordination geometry around transition metal centers, particularly copper, iron, and manganese, which underpins its widespread use in biomimetic catalysis, small-molecule activation, and coordination chemistry research.

Why TPMA Cannot Be Substituted


Within the polypyridylmethylamine ligand family, seemingly minor structural modifications—such as extending the methylene linker to an ethylene group (as in TEPA), introducing methyl substituents on the pyridyl ring (Me1‑Me3tpa), or replacing a pyridyl donor with an imidazolyl group (BPIA, BIPA)—profoundly alter the coordination geometry, metal-centered redox potential, and catalytic selectivity of the resulting complexes [1][2][3]. These changes translate into measurable differences in reaction overpotentials, substrate conversion rates, and solution-phase speciation. Consequently, substituting a generic 'tripodal pyridyl ligand' for TPMA without confirming the exact ligand identity will introduce uncontrolled experimental variance and may completely abrogate the desired catalytic or binding function, rendering comparative studies and reproducible syntheses impossible.

TPMA vs. Analogs: Key Differences


Nitrite Reduction Catalytic Activity Comparison

Cyclic voltammetry studies in aqueous solution at pH 7.0 demonstrate that the copper(II) complex of the parent ligand, [Cu(H₂O)(tpa)]²⁺ (where tpa = TPMA), exhibits the highest catalytic activity for nitrite (NO₂⁻) reduction among a series of systematically methylated analogs. The observed activity order is tpa > Me₁tpa > Me₂tpa > Me₃tpa, establishing a clear inverse relationship between steric bulk at the 6-position of the pyridyl ring and catalytic efficiency [1].

Bioinorganic Chemistry Catalysis Nitrite Reduction Copper Complexes

Lower Redox Potential for Oxygen Reduction vs. TEPA

A comparative electrochemical analysis of copper complexes bearing TPMA versus its ethylene-bridged analog TEPA (tris(2-pyridylethyl)amine) reveals a substantial difference in the Cu(I/II) couple potential. The TPMA complex [Cu(TPA)(L)]²⁺ exhibits a potential of 0.23 V vs. RHE, whereas the analogous TEPA complex [Cu(TEPA)(L)]²⁺ shows a much higher potential of 0.52 V vs. RHE at pH 7 [1].

Electrocatalysis Oxygen Reduction Reaction Fuel Cells Copper Complexes

Solvent-Dependent Dimerization and Redox Kinetics

A 2025 investigation into the solution behavior of copper(I)-TPMA complexes revealed a dynamic monomer–dimer equilibrium that is strongly influenced by solvent polarity. Electrochemical analysis shows that the dimeric species possesses a lower reduction potential and exhibits faster heterogeneous electron transfer (higher k₀ values) compared to the monomeric species [1].

Coordination Chemistry Speciation Electron Transfer Copper(I) Complexes

Catechol Oxidase Activity vs. TPYEA

A comparative study of copper(II) complexes bearing TPMA (tpyma) versus TPYEA (tris(2-pyridylethyl)amine, tpyea) in the oxidation of 3,5-di-tert-butylcatechol (DTBC) to the corresponding o-benzoquinone reveals significant differences in catalytic efficacy. The study found that the most effective catalysts were those with reduction potentials close to 0.00 V, and the TPYEA complex [Cu(tpyea)(H₂O)][BF₄]₂ exhibited the highest activity among the series, while TPMA complexes displayed different activity profiles tied to their distinct redox and geometric properties [1].

Bioinorganic Chemistry Catechol Oxidase Enzyme Mimics Copper Complexes

TPMA Application Scenarios


Nitrite Reduction Electrocatalysis and Sensor Development

Researchers developing electrochemical sensors or catalytic systems for nitrite (NO₂⁻) reduction should exclusively source unsubstituted TPMA. Comparative cyclic voltammetry data demonstrate that the parent TPMA copper complex exhibits the highest catalytic activity in this reaction, outperforming all methyl-substituted derivatives (Me₁tpa, Me₂tpa, Me₃tpa) [1]. Use of a substituted analog will result in measurably diminished sensor sensitivity and catalytic turnover.

Low-Overpotential Oxygen Reduction Catalysis

For projects focused on copper-mediated oxygen reduction in aqueous media—relevant to fuel cell catalysis and bioinspired energy conversion—TPMA is the ligand of choice. Its Cu(I/II) redox couple resides at 0.23 V vs. RHE, which is 290 mV lower (more favorable) than that of the ethylene-bridged analog TEPA (0.52 V vs. RHE) [2]. This lower potential directly reduces the energetic barrier for catalytic turnover, a critical performance metric in electrochemical device design.

Solvent-Tunable Electron Transfer in Copper(I) Catalysis

Recent investigations have established that copper(I)-TPMA complexes exist in a solvent-dependent monomer–dimer equilibrium, with the dimeric form exhibiting consistently faster heterogeneous electron transfer rates (higher k₀) [3]. Researchers seeking to exploit this tunable speciation for enhanced electron transfer kinetics in catalysis or electrocatalysis should select TPMA and conduct reactions in lower-polarity solvents (e.g., THF, acetone) that favor dimer formation, a level of experimental control not documented for structurally simpler tripodal ligands.

Comparative Bioinorganic SAR Studies

When conducting systematic SAR studies across the polypyridylmethylamine ligand family—for example, comparing TPMA (methyl-bridged) with TPYEA (ethylene-bridged) in catechol oxidase modeling—procurement of authentic, high-purity TPMA is non-negotiable. The catalytic activity profiles of these ligands are distinct: TPYEA has been identified as the most active catalyst for 3,5-di-tert-butylcatechol oxidation, whereas TPMA exhibits different activity tied to its unique redox potential and coordination geometry [4]. Substituting TPMA with a generic 'tripodal pyridyl ligand' would invalidate any conclusions regarding the effect of the methylene bridge on catalytic function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris((2-pyridinium)methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.